

# Application Notes and Protocols for 3-O-Caffeoylquinic Acid Methyl Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-O-Caffeoylquinic acid methyl ester

Cat. No.: B1240295

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## Introduction

**3-O-Caffeoylquinic acid methyl ester** is a naturally occurring phenolic compound and a derivative of caffeoylquinic acid. It is found in various plant species and is of significant interest to researchers in the fields of pharmacology, nutraceuticals, and drug development due to its potential biological activities. This document provides detailed application notes and protocols for the use of **3-O-Caffeoylquinic acid methyl ester** as an analytical standard.

## Physicochemical Properties

**3-O-Caffeoylquinic acid methyl ester** is the methyl ester of 3-O-caffeoylquinic acid. Its physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	123483-19-2	[1]
Molecular Formula	C <sub>17</sub> H <sub>20</sub> O <sub>9</sub>	[1]
Molecular Weight	368.34 g/mol	[1]
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[2]
Storage	Store at -20°C for short-term storage and -80°C for long-term storage. Protect from light.	[3]

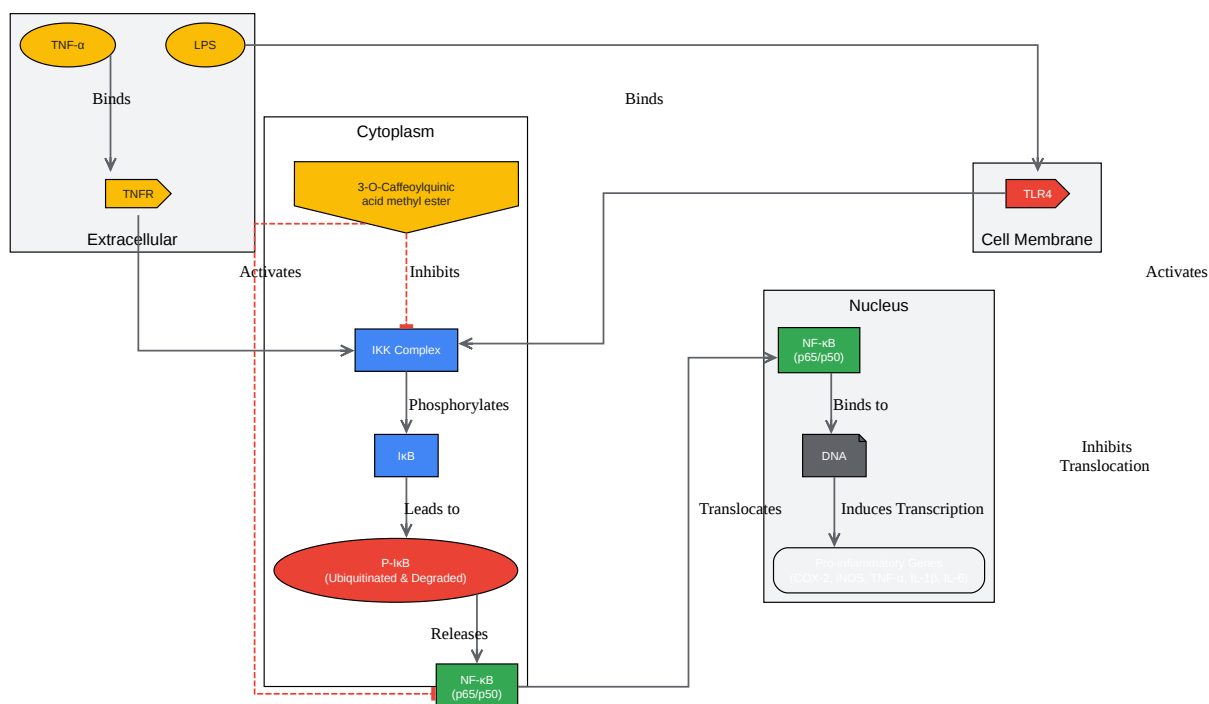
## Biological Activity

**3-O-Caffeoylquinic acid methyl ester** and its parent compound, 3-O-caffeoylquinic acid, have been reported to exhibit a range of biological activities. The following table summarizes some of the key findings. It is important to note that some data pertains to crude extracts or closely related compounds, as indicated.

Activity	Assay	Test Substance	IC <sub>50</sub> / Result	Source
Anti-malarial	In vitro	Crude extract containing 3-O-Caffeoylquinic acid methyl ester	IC <sub>50</sub> = 2.4 and 5.9 µg/mL	[2]
Leishmanicidal	In vitro	Crude extract containing 3-O-Caffeoylquinic acid methyl ester	IC <sub>50</sub> = 1.1 and 4.1 µg/mL	[2]
Neuroprotective	Aβ <sub>1-42</sub> treated SH-SY5Y cells	3,5-di-O-Caffeoylquinic acid	Neuroprotective effect observed	[4][5]
Neuroprotective	H <sub>2</sub> O <sub>2</sub> -induced cell death in SH-SY5Y cells	3,5-dicaffeoylquinic acid	Attenuated neuronal death and caspase-3 activation	[6]
Anti-inflammatory	LPS-induced RAW 264.7 macrophages	3,5-di-caffeoylquinic acid methyl ester (5 µM)	Significantly inhibited NO production and mRNA expression of iNOS, COX-2, IL-6, and IL-1β	[7]

## Signaling Pathways

Caffeic acid and its derivatives have been shown to modulate inflammatory pathways. Notably, chlorogenic acid methyl ester and caffeic acid phenethyl ester (CAPE) have been demonstrated to inhibit the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development.



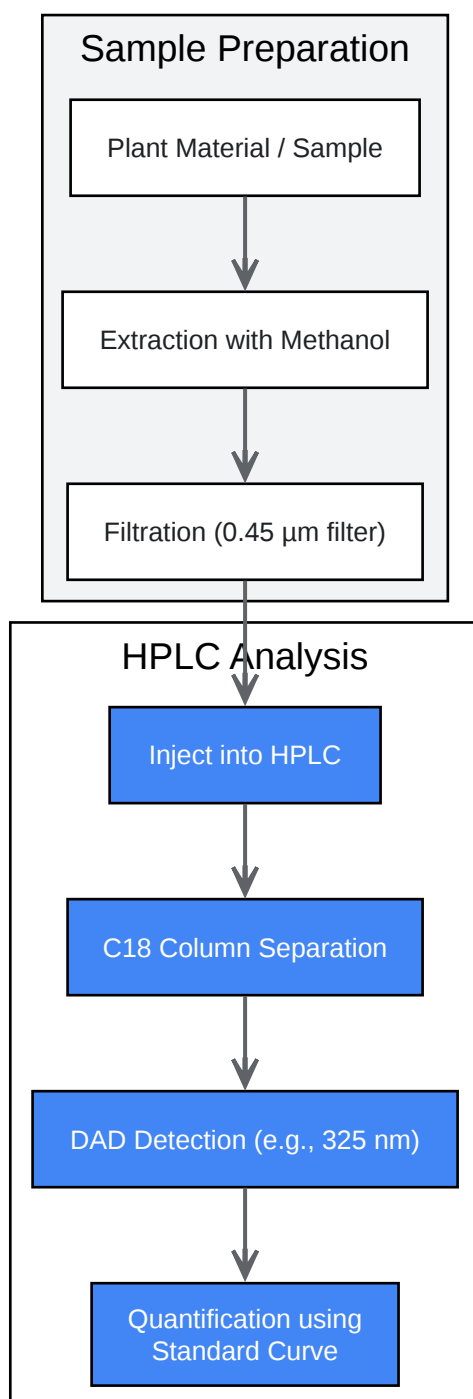
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Figure 1: Postulated inhibitory effect of **3-O-Caffeoylquinic acid methyl ester** on the NF- $\kappa$ B signaling pathway.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted for the quantification of **3-O-Caffeoylquinic acid methyl ester** in plant extracts or other matrices.



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Figure 2: General workflow for HPLC analysis of **3-O-Caffeoylquinic acid methyl ester**.

Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 325 nm.
- Injection Volume: 10  $\mu$ L.

#### Procedure:

- Standard Preparation: Prepare a stock solution of **3-O-Caffeoylquinic acid methyl ester** in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 1-100  $\mu$ g/mL).
- Sample Preparation: Extract the sample with a suitable solvent such as methanol. The extraction can be facilitated by sonication or vortexing. Centrifuge the extract and filter the supernatant through a 0.45  $\mu$ m syringe filter.
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Identify the peak for **3-O-Caffeoylquinic acid methyl ester** in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of the compound using the calibration curve generated from the standards.

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

This protocol provides a general method for the sensitive and selective analysis of **3-O-Caffeoylquinic acid methyl ester**.

#### Instrumentation and Conditions:

- LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m).
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for **3-O-Caffeoylquinic acid methyl ester**. A common precursor ion would be  $[M-H]^-$  at  $m/z$  367.1. Product ions can be determined by infusing a standard solution.

#### Procedure:

- Sample and Standard Preparation: Prepare samples and standards as described in the HPLC protocol.
- Method Development: Optimize the MS parameters, including cone voltage and collision energy, by infusing a standard solution of **3-O-Caffeoylquinic acid methyl ester**. Determine the optimal multiple reaction monitoring (MRM) transitions for quantification.
- Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
- Data Analysis: Identify and quantify **3-O-Caffeoylquinic acid methyl ester** based on its retention time and specific MRM transitions.

## In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant potential of **3-O-Caffeoylquinic acid methyl ester**.

#### Materials:



- **3-O-Caffeoylquinic acid methyl ester**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a stock solution of **3-O-Caffeoylquinic acid methyl ester** in methanol. Create a series of dilutions to test a range of concentrations.
- Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add a specific volume of the sample or standard solution to each well.
- Add the DPPH solution to each well to initiate the reaction.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity and determine the IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals).

## Conclusion

**3-O-Caffeoylquinic acid methyl ester** is a promising natural compound with a range of potential biological activities. The information and protocols provided in this document are intended to serve as a guide for researchers utilizing this compound as an analytical standard. It is recommended that users validate these methods for their specific applications and matrices. Further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

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